N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes both carbamoyl and pyridazine groups
Mechanism of Action
Target of Action
Amides, in general, can interact with various biological targets depending on their specific structure and functional groups. They can bind to enzymes, receptors, or other proteins, thereby influencing their function .
Mode of Action
The mode of action of amides can vary widely. Some amides might inhibit or activate specific enzymes or receptors, while others might interfere with cellular processes such as protein synthesis .
Biochemical Pathways
Amides can be involved in various biochemical pathways. For instance, they might participate in reactions catalyzed by enzymes such as amidases, which hydrolyze amides .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of amides can be influenced by factors such as their size, polarity, and the presence of specific functional groups. Some amides might be readily absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of amides can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of amides can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 2-aminobenzoic acid with hydrazine to form a hydrazide intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction can produce reduced carbamoylphenyl derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-carbamoylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives and carbamoyl-containing molecules. Examples include:
- N-(2-carbamoylphenyl)-6-oxo-1H-pyridazine-3-carboxylate
- 2-carbamoylphenyl-6-oxo-1H-pyridazine-3-carboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c13-11(18)7-3-1-2-4-8(7)14-12(19)9-5-6-10(17)16-15-9/h1-6H,(H2,13,18)(H,14,19)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJDDMIIAWVEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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